molecular formula C15H10N2O3 B13714455 2-Oxo-3-phenyl-1,2-dihydroquinoxaline-6-carboxylic acid

2-Oxo-3-phenyl-1,2-dihydroquinoxaline-6-carboxylic acid

Cat. No.: B13714455
M. Wt: 266.25 g/mol
InChI Key: OFYSBIJOZUVAJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxo-3-phenyl-1,2-dihydroquinoxaline-6-carboxylic acid is a quinoxaline derivative, a class of nitrogen-containing heterocyclic compounds Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-3-phenyl-1,2-dihydroquinoxaline-6-carboxylic acid typically involves the condensation of o-phenylenediamine with a suitable diketone, followed by oxidation. One common method involves the reaction of o-phenylenediamine with benzil in the presence of acetic acid, followed by oxidation with potassium permanganate . The reaction conditions usually require refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-3-phenyl-1,2-dihydroquinoxaline-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form quinoxaline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming dihydroquinoxaline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like acyl chlorides in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include various substituted quinoxalines, dihydroquinoxalines, and quinoxaline N-oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Oxo-3-phenyl-1,2-dihydroquinoxaline-6-carboxylic acid largely depends on its interaction with biological targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-3-phenyl-1,2-dihydroquinoxaline-6-carboxylic acid stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties can influence its binding affinity and selectivity towards biological targets, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C15H10N2O3

Molecular Weight

266.25 g/mol

IUPAC Name

2-oxo-3-phenyl-1H-quinoxaline-6-carboxylic acid

InChI

InChI=1S/C15H10N2O3/c18-14-13(9-4-2-1-3-5-9)16-12-8-10(15(19)20)6-7-11(12)17-14/h1-8H,(H,17,18)(H,19,20)

InChI Key

OFYSBIJOZUVAJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)C(=O)O)NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.